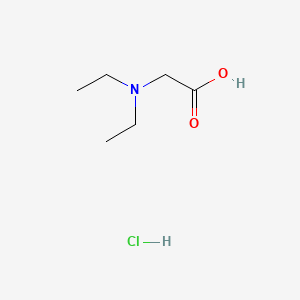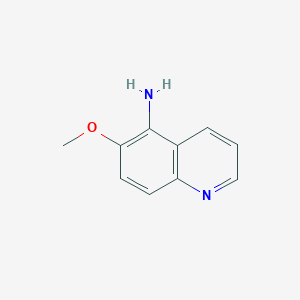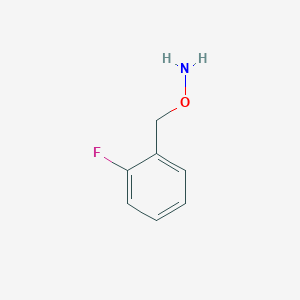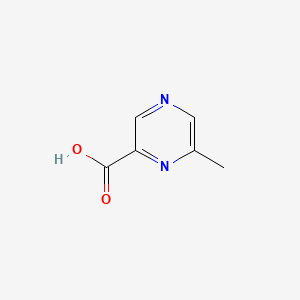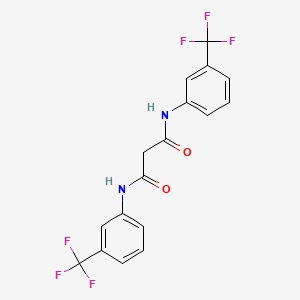
sec-Butyl Sulfide
Overview
Description
sec-Butyl sulfide, also known as di-sec-butyl sulfide, is an organic compound with the molecular formula C8H18S. It is a type of sulfide, which are sulfur analogs of ethers. Sulfides are generally more reactive than ethers . This compound is a liquid at room temperature and has a boiling point of approximately 165°C .
Mechanism of Action
Target of Action
Sec-butyl sulfide is a complex organic compound that interacts with various biological targets. One of the primary targets of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) channels . These channels play a crucial role in the sensation of pain and heat in the body .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It has been found to activate TRPV1 channels, leading to subsequent desensitization . This interaction results in changes in the sensation of pain and heat in the body .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the nucleophilic substitution reactions of alcohols, forming alkyl halides . This reaction involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as the substrate . The reaction is acid-catalyzed and occurs with the strongly acidic hydrogen halides .
Result of Action
The activation of TRPV1 channels by this compound can lead to changes in the sensation of pain and heat in the body . Additionally, its involvement in the formation of alkyl halides through nucleophilic substitution reactions can lead to various downstream effects, depending on the specific reaction and the compounds involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyl sulfide can be synthesized through the reaction of sec-butyl halides with sodium sulfide. The general reaction involves the nucleophilic substitution of the halide by the sulfide ion, resulting in the formation of this compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of sec-butyl alcohol with hydrogen sulfide in the presence of a catalyst. This method is advantageous due to its high yield and relatively mild reaction conditions. The process involves the dehydration of sec-butyl alcohol to form this compound and water as a byproduct .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. This reaction typically requires strong reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides.
Major Products Formed:
Oxidation: sec-Butyl sulfoxide, sec-butyl sulfone.
Reduction: sec-Butyl thiol.
Substitution: Halogenated sec-butyl sulfides.
Scientific Research Applications
sec-Butyl sulfide is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound is used in studies involving sulfur metabolism and the role of sulfur-containing compounds in biological systems.
Medicine: Research into the potential therapeutic applications of sulfur-containing compounds often involves this compound as a model compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Diethyl sulfide: Similar to sec-butyl sulfide but with ethyl groups instead of sec-butyl groups.
Dibutyl sulfide: Contains two butyl groups instead of sec-butyl groups.
Dimethyl sulfide: Contains two methyl groups instead of sec-butyl groups.
Comparison: this compound is unique due to the presence of the sec-butyl groups, which impart different steric and electronic properties compared to other sulfides. This uniqueness makes this compound more reactive in certain chemical reactions, particularly those involving nucleophilic substitution and oxidation .
Properties
IUPAC Name |
2-butan-2-ylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAOPMEYUWQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870720 | |
| Record name | Di-sec-butyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-26-6 | |
| Record name | Di-sec-butyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-sec-butyl sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-sec-butyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of sec-butyl sulfide, particularly its chirality, influence its self-assembly on gold surfaces?
A1: Research indicates that the intrinsic chirality of this compound plays a crucial role in its adsorption and self-assembly on gold surfaces []. Density Functional Theory (DFT) calculations and Scanning Tunneling Microscopy (STM) imaging reveal that while butyl this compound (BSBS), a this compound derivative, exhibits distinct monomeric forms due to its chirality, it does not form highly ordered arrays like other thioethers []. This suggests that weak enantiospecific intermolecular interactions in racemic BSBS lead to energetically similar yet structurally diverse assemblies, hindering the formation of ordered patterns.
Q2: What is the significance of studying the self-assembly of thioethers like this compound on gold surfaces?
A2: Understanding the self-assembly of thioethers, including this compound, on gold surfaces holds significant implications for various fields []. This knowledge can contribute to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




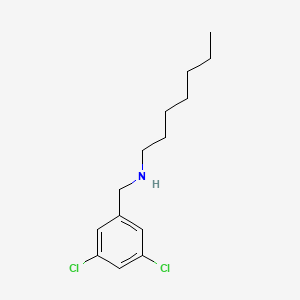
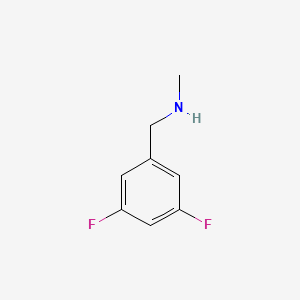
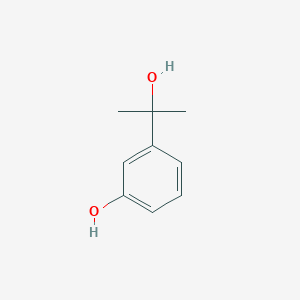
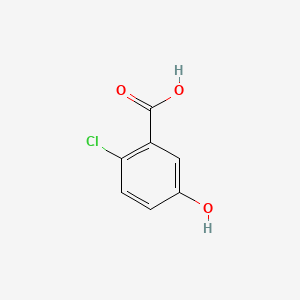
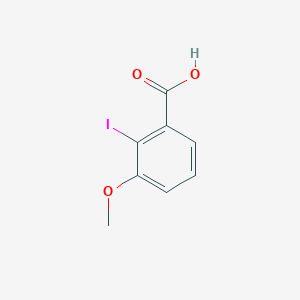
![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)
